molecular formula C18H17FN4O3S2 B2450818 1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea CAS No. 922818-57-3

1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

Cat. No. B2450818
CAS RN: 922818-57-3
M. Wt: 420.48
InChI Key: NWUBQMMWTHIFFE-UHFFFAOYSA-N
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Description

1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea involves the inhibition of various signaling pathways. It inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Furthermore, it activates the AMPK pathway, which is involved in regulating glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it regulates glucose metabolism and improves insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea in lab experiments is its potential therapeutic applications. It has shown promising results in treating various diseases, making it a potential candidate for drug development. However, one of the limitations is the lack of long-term safety data. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for the research on 1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its optimal dosing and administration. Additionally, further studies are needed to determine its long-term safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea has been reported using various methods. One of the most common methods involves the reaction of 4-fluoroaniline with 2-(3,5-dimethoxybenzylthio)-1,3,4-thiadiazole-5-carboxylic acid, followed by the addition of carbonyldiimidazole and urea. This method has been optimized to obtain high yields of the desired product.

Scientific Research Applications

1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases such as cancer, inflammation, and diabetes. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic animal models.

properties

IUPAC Name

1-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S2/c1-25-14-7-11(8-15(9-14)26-2)10-27-18-23-22-17(28-18)21-16(24)20-13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUBQMMWTHIFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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